8-Hydroxycarvedilol O-glucuronide
CAS No.: 136657-39-1
Cat. No.: VC21212439
Molecular Formula: C30H34N2O11
Molecular Weight: 598.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136657-39-1 |
---|---|
Molecular Formula | C30H34N2O11 |
Molecular Weight | 598.6 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[(2R)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C30H34N2O11/c1-39-19-8-2-3-9-20(19)40-13-12-31-14-16(33)15-41-21-10-5-7-18-23(21)17-6-4-11-22(24(17)32-18)42-30-27(36)25(34)26(35)28(43-30)29(37)38/h2-11,16,25-28,30-36H,12-15H2,1H3,(H,37,38)/t16-,25+,26+,27-,28+,30-/m1/s1 |
Standard InChI Key | VNOMSNHAOHVOPZ-IVODMCMDSA-N |
Isomeric SMILES | COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Introduction
Chemical Identity and Structure
8-Hydroxycarvedilol O-glucuronide is classified as a phase II metabolite formed through the glucuronidation process, wherein glucuronic acid becomes conjugated to the hydroxylated form of carvedilol. This metabolic transformation significantly enhances the water solubility of the parent compound, facilitating its elimination from the body.
The compound possesses the following chemical properties:
Property | Value |
---|---|
CAS Number | 131087-99-5 |
Molecular Formula | C30H34N2O11 |
Molecular Weight | 598.6 g/mol |
IUPAC Name | 5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl β-D-glucopyranosiduronic acid |
The structure features a glucuronic acid moiety attached via an ether bond to the hydroxyl group at position 8 of the carvedilol molecule . This specific configuration is crucial for the compound's pharmacokinetic behavior and biological activity.
Structural Characteristics
The molecular architecture of 8-Hydroxycarvedilol O-glucuronide consists of the parent carvedilol structure with hydroxylation at the 8-position of the carbazole ring system, followed by conjugation with glucuronic acid. This structural modification dramatically alters the physicochemical properties of the original compound, particularly increasing its hydrophilicity and reducing its ability to cross cellular membranes.
The glucuronic acid moiety is connected through a β-glycosidic bond, which influences the stability and metabolic fate of the compound. This specific linkage also plays a role in determining the compound's recognition by various transport proteins involved in its elimination .
Metabolic Pathways and Formation
8-Hydroxycarvedilol O-glucuronide formation represents a key phase II metabolic pathway for carvedilol. This process occurs primarily in the liver and involves two distinct steps: hydroxylation followed by glucuronidation.
Hydroxylation Process
The initial step involves the hydroxylation of carvedilol at the 8-position of the carbazole ring. According to available research, this reaction is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, CYP3A4, and CYP1A1 . The formation of 8-hydroxycarvedilol creates an additional hydroxyl group that serves as the attachment point for subsequent glucuronidation .
Glucuronidation Process
Following hydroxylation, UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxyl group at position 8. This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 8-hydroxycarvedilol. The specific UGT enzymes involved may include UGT1A1, UGT2B4, and UGT2B7, as these have been identified as significant contributors to carvedilol glucuronidation processes .
Step | Process | Enzymes Involved | Result |
---|---|---|---|
1 | Hydroxylation | CYP1A2, CYP3A4, CYP1A1 | 8-Hydroxycarvedilol |
2 | Glucuronidation | UGT1A1, UGT2B4, UGT2B7 | 8-Hydroxycarvedilol O-glucuronide |
Pharmacokinetic Significance
The formation of 8-Hydroxycarvedilol O-glucuronide represents a critical pathway in the elimination of carvedilol from the human body. This metabolic transformation significantly impacts the pharmacokinetic profile of the parent drug in several important ways.
Bioavailability Considerations
The formation of 8-Hydroxycarvedilol O-glucuronide may contribute to the relatively low bioavailability of carvedilol, which is reported to be approximately 24-35% . The extensive first-pass metabolism, including glucuronidation processes, significantly reduces the amount of unchanged drug reaching systemic circulation after oral administration .
Analytical Methods and Research Applications
8-Hydroxycarvedilol O-glucuronide serves as an important analytical target in pharmacokinetic and metabolism studies of carvedilol. Various techniques have been developed for its detection, quantification, and characterization.
Detection and Quantification Methods
Contemporary analytical approaches for studying 8-Hydroxycarvedilol O-glucuronide include:
Analytical Technique | Application | Advantages |
---|---|---|
LC-MS/MS | Quantification in biological samples | High sensitivity and specificity |
NMR Spectroscopy | Structural characterization | Detailed structural information |
HPLC | Routine analysis | Accessibility and reproducibility |
Research Applications
Deuterated analogs of 8-Hydroxycarvedilol O-glucuronide, such as 8-Hydroxy Carvedilol-d3 8-O-beta-D-Glucuronide, have been developed for use as internal standards in pharmacokinetic studies. These compounds allow for more accurate quantification and tracing of metabolic pathways due to their similar chemical behavior but distinct mass spectral properties.
Clinical Relevance and Implications
Understanding the formation and disposition of 8-Hydroxycarvedilol O-glucuronide has significant clinical implications for carvedilol therapy and patient management.
Variability in Metabolism
Individual variations in the enzymes responsible for carvedilol hydroxylation and glucuronidation can lead to differences in the formation rate of 8-Hydroxycarvedilol O-glucuronide. Such variations may contribute to the observed interindividual differences in carvedilol pharmacokinetics and pharmacodynamics .
Drug Interactions
Medications that inhibit or induce the enzymes involved in carvedilol hydroxylation or glucuronidation may affect the formation of 8-Hydroxycarvedilol O-glucuronide. Such interactions could potentially alter the efficacy or safety profile of carvedilol therapy, highlighting the importance of understanding this metabolic pathway in clinical practice .
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